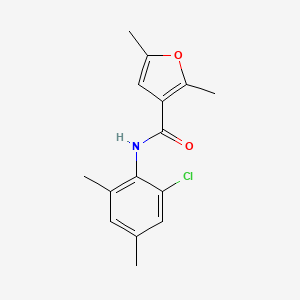
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone, also known as DQ-1, is a compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone involves the inhibition of the proteasome, which is a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone prevents the breakdown of regulatory proteins that are involved in cell growth and division, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has been shown to have other biochemical and physiological effects. For example, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. Additionally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone in lab experiments is that it has been extensively studied and characterized, which makes it a reliable tool for investigating the proteasome pathway and its role in cancer. Additionally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has been shown to have low toxicity, which makes it a safer alternative to other proteasome inhibitors that are currently used in cancer treatment. However, one limitation of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer cell lines.
Orientations Futures
There are several future directions for research on 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone. One area of interest is the development of new analogs of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone that have improved efficacy and selectivity for specific types of cancer. Additionally, further research is needed to determine the optimal dosing and administration of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone for cancer treatment. Finally, there is a need for more in-depth studies on the biochemical and physiological effects of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone, particularly in relation to its potential use in other diseases and conditions.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone involves the reaction of 2-acetylpyridine with 2-chloroethylsulfanyl chloride in the presence of sodium hydride, which results in the formation of 2-(2-pyridylthio)ethyl acetate. This intermediate compound is then reacted with 2-aminobenzophenone in the presence of sodium borohydride, which gives rise to 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Various studies have shown that 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for preventing the growth and spread of tumors.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(12-20-14-7-9-17-10-8-14)18-11-3-5-13-4-1-2-6-15(13)18/h1-2,4,6-10H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJGUNLEWAECOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)
![2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)
![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)

![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)
![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)

